N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a chloro group at the 6-position, a propoxy group at the 4-position, and an acetamide group at the 2-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The starting material, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, undergoes a series of reactions, including heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the formation of pyrido[3,2-d]pyrimidin-5-ones or pyrido[3,2-d]pyrimidin-7-ones . The selective formation of the desired product depends on the nature of the acyl group and the reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to introduce oxygen-containing functional groups.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce N-oxides or other oxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, inflammation, and other processes . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrido[3,4-d]pyrimidines: These compounds have a different arrangement of the pyridine and pyrimidine rings but exhibit similar biological activities.
Pyrido[4,3-d]pyrimidines: These compounds also have a different ring arrangement and are studied for their therapeutic potential.
Uniqueness
N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propoxy groups at specific positions enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
897362-15-1 |
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Molecular Formula |
C12H13ClN4O2 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
N-(6-chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C12H13ClN4O2/c1-3-6-19-11-10-8(4-5-9(13)16-10)15-12(17-11)14-7(2)18/h4-5H,3,6H2,1-2H3,(H,14,15,17,18) |
InChI Key |
CPDQHDKLMODPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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